(3-Cyclopropyl-5-morpholinophenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-morpholinophenyl)boronic acid: is an organoboron compound with the molecular formula C13H18BNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a morpholine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-5-morpholinophenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-5-morpholinophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: (3-Cyclopropyl-5-morpholinophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology and Medicine: This compound is explored for its potential in drug discovery and development, particularly as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The primary mechanism of action for (3-Cyclopropyl-5-morpholinophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the catalyst and subsequent coupling with the halide .
Comparison with Similar Compounds
Uniqueness: (3-Cyclopropyl-5-morpholinophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a morpholine ring on the phenyl ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H18BNO3 |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
(3-cyclopropyl-5-morpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-14(17)12-7-11(10-1-2-10)8-13(9-12)15-3-5-18-6-4-15/h7-10,16-17H,1-6H2 |
InChI Key |
FUBSSQQCKREMDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCOCC2)C3CC3)(O)O |
Origin of Product |
United States |
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